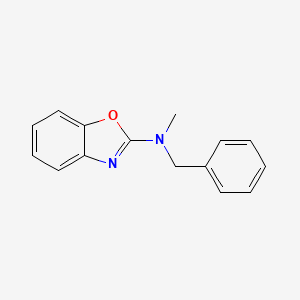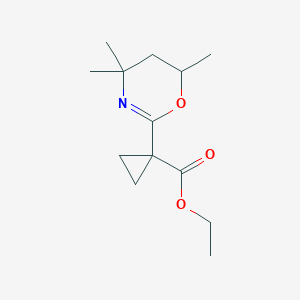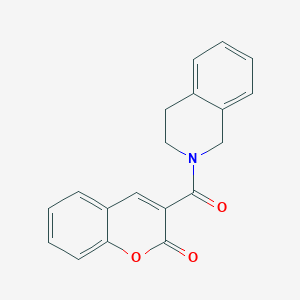
4-(4,4-difluoropiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-(4,4-difluoropiperidin-1-yl)pyrimidine has been studied for its potential applications in medical and scientific research. It has been used as a tool to study the structure and function of proteins, enzymes, and receptors. It has also been used to study the effects of drugs on the body, as well as to identify new potential drug targets. Additionally, this compound has been used in cancer research, as it can be used to target and inhibit certain proteins that are involved in the growth and spread of cancer.
作用機序
4-(4,4-difluoropiperidin-1-yl)pyrimidine works by binding to specific proteins, enzymes, and receptors. It can interact with these molecules in a variety of ways, including blocking their activity, activating them, or altering their structure. This can lead to a variety of different effects, depending on the molecule that this compound binds to.
Biochemical and Physiological Effects
When this compound binds to proteins, enzymes, and receptors, it can lead to a variety of different biochemical and physiological effects. It can affect the activity of enzymes and receptors, leading to changes in the levels of certain hormones and other molecules in the body. It can also lead to changes in gene expression, which can affect the development and function of cells. Additionally, this compound can affect the metabolism of cells and the production of energy.
実験室実験の利点と制限
4-(4,4-difluoropiperidin-1-yl)pyrimidine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used to study a variety of different proteins, enzymes, and receptors. Additionally, it is relatively non-toxic, making it safe to use in laboratory settings. However, this compound is not always the best choice for studying certain proteins, enzymes, and receptors. For example, it may not be able to bind to certain molecules, or the binding may not be strong enough to produce the desired effect.
将来の方向性
There are a number of potential future directions for 4-(4,4-difluoropiperidin-1-yl)pyrimidine research. One possibility is to further explore its effects on proteins, enzymes, and receptors. This could lead to a better understanding of how these molecules work and how they can be manipulated for medical and scientific purposes. Additionally, this compound could be used to develop new drugs or to improve existing drugs. Finally, this compound could be used to study the effects of environmental factors on the body, such as air pollution or diet.
合成法
4-(4,4-difluoropiperidin-1-yl)pyrimidine can be synthesized through a two-step process. The first step involves the reaction of 4-fluoropiperidine with 4-chloropyrimidine. This reaction produces this compound-4-chloride, which is then reacted with sodium hydroxide to produce the desired this compound. This method is relatively simple and can be done in a laboratory setting.
特性
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQXCAJCTKMLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)


![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)




![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)


![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)
![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)